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Introduction

Azo Rubine, also known as Carmoisine or E122, is a synthetic azo dye extensively used in the
food, pharmaceutical, and cosmetic industries to impart a red color.[1] Due to its widespread
human exposure, a thorough evaluation of its potential genotoxicity is of paramount importance
for regulatory and safety assessments. This technical guide provides a comprehensive
overview of the genotoxicity assessment of Azo Rubine in cell cultures, detailing experimental
protocols for key assays, presenting available quantitative data, and exploring the potential
involvement of DNA damage signaling pathways.

Data Presentation: Quantitative Genotoxicity Data
for Azo Rubine

The following tables summarize the quantitative data from in vitro genotoxicity studies of Azo
Rubine (Carmoisine) in human peripheral lymphocytes.

Table 1: Chromosomal Aberration (CA) Assay with Azo Rubine in Human Peripheral
Lymphocytes
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Number of
Treatment Concentration = Number of Aberrant Cells % Aberrant
Duration (ng/mL) Cells Analyzed (Excluding Cells (x SD)
Gaps)
24 Hours Control 200 3 1.50+0.71
37.5 200 4 2.00+£1.41
75 200 5 250+0.71
150 200 7 3.50+0.71
300 200 14 7.00+£1.41
48 Hours Control 200 4 200+1.41
37.5 200 5 250+0.71
75 200 7 3.50+0.71
150 200 9 450+0.71
300 200 18 9.00+£1.41

*Statistically
significant
increase
compared to the
control (p <
0.05). Data
sourced from
Kara et al.
(2025).[2]

Table 2: Sister Chromatid Exchange (SCE) Assay with Azo Rubine in Human Peripheral
Lymphocytes
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. Number of
Treatment Concentration SCEs per Cell
. Metaphases Total SCEs
Duration (ug/mL) (+ SD)
Analyzed
24 Hours Control 50 285 570 £ 1.15
37.5 50 310 6.20 £1.30
75 50 345 6.90 +1.45
150 50 390 7.80+1.63
300 50 510 10.20 £ 2.14
48 Hours Control 50 295 590+1.18
37.5 50 325 6.50+1.30
75 50 370 7.40 £ 1.56
150 50 425 8.50+1.79
300 50 585 11.70 £ 2.46

*Statistically

significant

increase

compared to the

control (p <
0.05). Data

sourced from

Kara et al.
(2025).[2]

Table 3: Summary of Comet and Micronucleus Assay Findings for Azo Rubine in Human

Peripheral Lymphocytes
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A Concentration Range Kev Findi
ssa ey Findings
Y (hgimL) Y Hineinsg

Increased tail length observed
Comet Assay 37.5-300 only at the highest
concentration (300 pg/mL).

No significant effect on
Micronucleus (MN) Assay 37.5-300 micronucleus frequency at any

tested concentration.

Data sourced from Kara et al.
(2025).[2]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are
based on established methods and can be adapted for the assessment of Azo Rubine in

various cell cultures.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:

» Fully frosted microscope slides

e Normal melting point (NMP) agarose

e Low melting point (LMP) agarose

e Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and
10% DMSO added fresh)

» Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

o Neutralization buffer (0.4 M Tris, pH 7.5)
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o DNA staining solution (e.g., SYBR Green, ethidium bromide)
o Phosphate-buffered saline (PBS)

 Cell culture medium

e Azo Rubine stock solution

e Cultured cells (e.g., human peripheral lymphocytes, HepG2)
Procedure:

o Cell Culture and Treatment: Culture the chosen cell line to approximately 80-90% confluency.
Expose the cells to various concentrations of Azo Rubine for a defined period (e.g., 2-4
hours). Include a negative (vehicle) control and a positive control (e.g., H202).

o Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.

o Cell Encapsulation: Harvest and resuspend the treated cells in PBS at a concentration of 1 x
1075 cells/mL. Mix the cell suspension with 0.5% LMP agarose at a 1:10 (v/v) ratio at 37°C.

o Gel Solidification: Pipette the cell-agarose mixture onto the pre-coated slides, cover with a
coverslip, and allow to solidify on a cold flat surface for 10-15 minutes.

e Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour
at 4°C.

o DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline
electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

o Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

o Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes
each.

o Staining and Visualization: Stain the slides with a suitable DNA fluorochrome and visualize
using a fluorescence microscope.
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e Scoring: Analyze at least 50-100 randomly selected comets per sample. Quantify DNA
damage by measuring parameters such as tail length, percent DNA in the tail, and tail
moment using appropriate image analysis software.

Micronucleus (MN) Test

The in vitro micronucleus test detects both clastogenic (chromosome breaking) and aneugenic
(chromosome lagging) events.

Materials:

o Cultured cells (e.g., human peripheral lymphocytes, L5178Y)
e Cell culture medium and supplements

e Azo Rubine stock solution

e Cytochalasin B (for cytokinesis-block method)

e Hypotonic solution (e.g., 0.075 M KCI)

» Fixative (e.g., methanol:acetic acid, 3:1)

 Staining solution (e.g., Giemsa, DAPI)

e Microscope slides

Procedure:

o Cell Culture and Treatment: Seed cells at an appropriate density and expose them to a
range of Azo Rubine concentrations, along with negative and positive controls.

e Cytokinesis Block (Optional but Recommended): For the cytokinesis-block method, add
cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells. The
timing of addition and concentration will depend on the cell cycle length of the chosen cell
line.

e Harvesting: Harvest the cells by centrifugation.
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e Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and
incubate for a short period to swell the cells.

o Fixation: Centrifuge the cells and resuspend the pellet in a fresh, cold fixative. Repeat the
fixation step two to three times.

o Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow
them to air dry.

e Staining: Stain the slides with a suitable DNA stain.

e Scoring: Under a microscope, score at least 1000-2000 binucleated cells (for the cytokinesis-
block method) per concentration for the presence of micronuclei. The criteria for identifying
micronuclei should be strictly followed (i.e., smaller than one-third of the main nucleus, non-
refractile, and clearly separated from the main nucleus).

Chromosomal Aberration (CA) Assay

The chromosomal aberration assay evaluates the ability of a substance to induce structural
changes in chromosomes.

Materials:

e Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO), human peripheral
lymphocytes)

o Cell culture medium and supplements

» Azo Rubine stock solution

» Mitotic arresting agent (e.g., colcemid, colchicine)
e Hypotonic solution (e.g., 0.075 M KCI)

o Fixative (methanol:acetic acid, 3:1)

 Staining solution (e.g., Giemsa)
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e Microscope slides
Procedure:

e Cell Culture and Treatment: Culture cells and expose them to various concentrations of Azo
Rubine for a defined period (e.g., short-term treatment of 3-6 hours with and without
metabolic activation, and long-term treatment of ~24 hours without metabolic activation).

» Mitotic Arrest: Add a mitotic arresting agent to the cultures for the last 2-3 hours of the culture
period to accumulate cells in the metaphase stage of mitosis.

e Harvesting: Harvest the cells.

e Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm and
facilitate chromosome spreading.

» Fixation: Fix the cells with a freshly prepared fixative. Repeat the fixation step multiple times.

» Slide Preparation: Drop the cell suspension onto clean, cold, wet slides and allow them to air
dry.

» Staining: Stain the slides with Giemsa or another suitable chromosome stain.

e Scoring: Analyze at least 100-200 well-spread metaphases per concentration under a
microscope. Score for different types of structural aberrations, including chromatid- and
chromosome-type gaps, breaks, and exchanges.

Mandatory Visualizations
Experimental Workflow Diagrams
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Caption: Workflow diagrams for the Comet, Micronucleus, and Chromosomal Aberration

assays.

Signaling Pathway Diagrams

Note: Direct evidence for the activation of the following pathways by Azo Rubine is currently

lacking in the scientific literature. These diagrams illustrate the general mechanism of these
pathways in response to DNA damage, which provides a framework for potential mechanisms

of Azo Rubine's genotoxicity.
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Caption: Generalized DNA damage response pathway involving ATM/ATR and p53.

Discussion and Future Directions
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The available data indicates that Azo Rubine exhibits genotoxic potential in human peripheral
lymphocytes at high concentrations, as evidenced by the induction of chromosomal aberrations
and sister chromatid exchanges.[2] The positive result in the Comet assay at the highest
concentration further suggests the induction of DNA strand breaks.[2] However, the lack of a
significant increase in micronuclei frequency suggests that Azo Rubine may not be a potent
inducer of whole chromosome loss or lagging.

A significant gap in the current understanding is the precise molecular mechanism by which
Azo Rubine induces DNA damage. While the general DNA damage response pathways
involving ATM/ATR and p53 are well-established for many genotoxic agents, their specific
activation in response to Azo Rubine has not been elucidated. Future research should focus
on:

 Investigating ATM/ATR Activation: Studies using techniques such as Western blotting to
detect the phosphorylation of ATM, ATR, and their downstream targets (e.g., CHK1, CHK2)
following Azo Rubine exposure would provide direct evidence of their involvement.

» Elucidating the p53 Response: Examining the stabilization and phosphorylation of p53, as
well as the expression of its target genes (e.g., p21, BAX), would clarify the role of this
critical tumor suppressor in the cellular response to Azo Rubine-induced damage.

o Expanding Cell Line Studies: Assessing the genotoxicity of Azo Rubine in a broader range
of human cell lines, including metabolically competent cells like HepG2, would provide a
more comprehensive understanding of its potential risks.

o Dose-Response Characterization: Further quantitative analysis of the Comet assay, including
measurements of percent DNA in the tail and tail moment across a range of concentrations,
would provide more detailed dose-response information.

By addressing these research questions, a more complete and mechanistically informed
assessment of the genotoxic risk associated with Azo Rubine exposure can be achieved,
aiding in the development of evidence-based safety guidelines.
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¢ To cite this document: BenchChem. [Genotoxicity of Azo Rubine in Cell Cultures: An In-
Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12517646#genotoxicity-assessment-of-azo-rubine-in-
cell-cultures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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